プロパルギル-PEG2-ブロミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

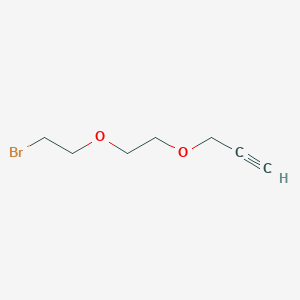

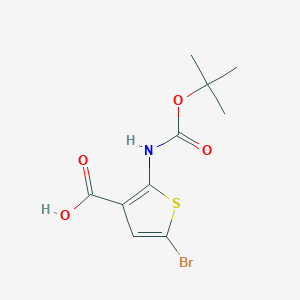

The compound "3-(2-(2-Bromoethoxy)ethoxy)prop-1-yne" is a halogenated alkyne that has been studied in various contexts due to its potential utility in organic synthesis. The presence of bromine in the molecule makes it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of halogenated alkynes, such as the one , can be achieved through gold-catalyzed rearrangements of propargylic carboxylates. This method has been shown to be highly diastereoselective, with the halogen atom at the alkyne terminus selectively promoting a 1,2-acyloxy migration, leading to the formation of diene structures that are useful in subsequent reactions like Diels-Alder and cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of halogenated alkynes is characterized by the presence of a carbon-carbon triple bond with a halogen atom attached to one of the alkynyl carbons. This structural feature imparts unique reactivity patterns to the molecule, which can be exploited in various synthetic applications. For instance, the presence of a bromine atom can facilitate regioselective reactions due to its relatively high atomic weight and polarizability .

Chemical Reactions Analysis

Halogenated alkynes, such as "3-(2-(2-Bromoethoxy)ethoxy)prop-1-yne," can undergo a variety of chemical reactions. These include reactions with electrophiles, where the bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions . The compound can also participate in cycloaddition reactions, as demonstrated by the synthesis of dihydropyrans through Hetero-Diels-Alder additions with unsaturated acyl cyanides . Furthermore, the bromine atom can be involved in elimination reactions to form vinylsilanes or other functionalized structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-(2-(2-Bromoethoxy)ethoxy)prop-1-yne" are influenced by its molecular structure. The presence of the bromine atom and the ether linkages in the molecule can affect its boiling point, solubility, and stability. These properties are crucial for the handling and storage of the compound and can also impact its reactivity in chemical reactions. For example, the steric and electronic effects of the bromine atom can influence the regioselectivity and rate of reactions .

科学的研究の応用

合成中間体およびビルディングブロック

プロパルギル-PEG2-ブロミドは、より複雑な構造の合成における合成中間体およびビルディングブロックとして使用できます . プロパルギル基は非常に汎用性の高い部分であり、小分子ビルディングブロックへの導入により、さらなる展開のための新しい合成経路が開かれます .

プロパルギル化試薬

プロパルギル/アリルボロン系化合物は、入手が容易で比較的低コストのプロパルギル化試薬のファミリーです . これらは、さまざまな有機基質のプロパルギル化プロセスで広く使用されています .

環境および安全上の懸念

水銀の使用、プロパルギルブロミドの腐食性、アリルボロン酸の自然発火性は、特にこれらの試薬を大規模用途に使用する場合、環境および安全上の懸念を引き起こします .

竹粉の改質

プロパルギル-PEG2-ブロミドは、不均一系における竹粉の熱可塑性を向上させるために、竹粉の改質に使用されてきました .

複素環式化合物の合成

プロパルギル-PEG2-ブロミドは、2つの窒素原子を含む複素環式化合物の合成に使用されてきました . これらの化合物は抗菌性を示します .

PEGリンカー

ブロモ-PEG2-ブロミドは、2つのブロミド基を含むPEGリンカーです . ブロミド(Br)は、求核置換反応における非常に優れた脱離基です . 親水性PEGスペーサーは、水性媒体における溶解度を高めます .

Safety and Hazards

The safety information for “3-(2-(2-Bromoethoxy)ethoxy)prop-1-yne” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), and P501 (Dispose of contents/container to an approved waste disposal plant) .

作用機序

Target of Action

Propargyl-PEG2-bromide, also known as 3-(2-(2-Bromoethoxy)ethoxy)prop-1-yne, Propargyl-PEG2-Br, or 1-bromo-2-[2-(prop-2-yn-1-yloxy)ethoxy]ethane, is a PEG-based PROTAC linker . The primary targets of Propargyl-PEG2-bromide are azide-functionalized biomolecules . The propargyl group in the compound readily reacts with these biomolecules via copper-catalyzed Click Chemistry .

Mode of Action

The interaction of Propargyl-PEG2-bromide with its targets involves the formation of a stable triazole linkage . This is achieved through a copper-catalyzed Click Chemistry reaction between the propargyl group of the compound and azide-functionalized biomolecules .

Biochemical Pathways

The biochemical pathway affected by Propargyl-PEG2-bromide involves the propargylic substitution reaction . This reaction plays a crucial role in organic synthesis by offering a handle for further synthetic transformations . The highly nucleophilic alkyne functional moiety along with its considerably acidic terminal hydrogen atom allows the propargylic unit to play this role .

Result of Action

The molecular and cellular effects of Propargyl-PEG2-bromide’s action involve the formation of a stable triazole linkage with azide-functionalized biomolecules . This interaction can lead to the synthesis of PROTACs , which are designed to degrade specific protein targets within cells, thereby modulating their activity.

Action Environment

The action of Propargyl-PEG2-bromide can be influenced by environmental factors such as the presence of a copper catalyst, which is necessary for the copper-catalyzed Click Chemistry reaction to occur . Additionally, the reaction is also influenced by the presence of Lewis acid . From an environmental perspective, water-tolerant Lewis acids are quite attractive due to their recyclability and reusability attributes .

生化学分析

Biochemical Properties

Propargyl-PEG2-bromide plays a crucial role in biochemical reactions, particularly in the synthesis of PROTACs . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The highly nucleophilic alkyne functional moiety along with its considerably acidic terminal hydrogen atom allows the propargyl unit to play a crucial role in organic synthesis by offering a handle for further synthetic transformations .

Cellular Effects

The cellular effects of Propargyl-PEG2-bromide are not well-studied. Peg-based compounds like Propargyl-PEG2-bromide are known to have significant effects on cells. For instance, Polyethylene Glycol (PEG) has been shown to decrease aggregation and increase solubility of proteins and other biomolecules . This could potentially influence cell function by affecting protein folding and stability.

Molecular Mechanism

The molecular mechanism of Propargyl-PEG2-bromide primarily involves its role as a PROTAC linker . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This allows it to bind to various biomolecules and facilitate their degradation.

特性

IUPAC Name |

3-[2-(2-bromoethoxy)ethoxy]prop-1-yne |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c1-2-4-9-6-7-10-5-3-8/h1H,3-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEVJGPXPOQIEPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1287660-82-5 |

Source

|

| Record name | 1-bromo-2-[2-(prop-2-yn-1-yloxy)ethoxy]ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Cyclopropyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2515222.png)

![1-[(3R,4R)-4-Fluoro-3-hydroxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2515223.png)

![N-(3,4-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2515226.png)

![N-[Oxan-4-yl(phenyl)methyl]prop-2-enamide](/img/structure/B2515228.png)

![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2515233.png)

![2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide](/img/structure/B2515236.png)